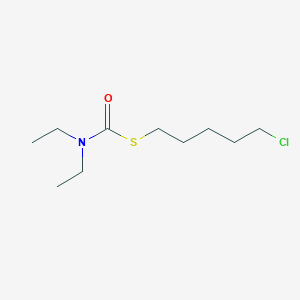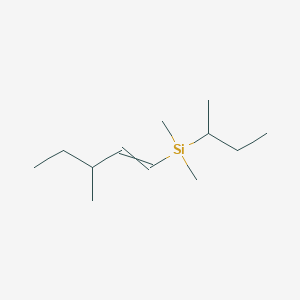
(Butan-2-yl)(dimethyl)(3-methylpent-1-en-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butan-2-yl)(dimethyl)(3-methylpent-1-en-1-yl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to carbon atoms. This particular compound features a silicon atom bonded to a butan-2-yl group, two methyl groups, and a 3-methylpent-1-en-1-yl group. Organosilicon compounds are widely used in various industrial and scientific applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(dimethyl)(3-methylpent-1-en-1-yl)silane typically involves the reaction of appropriate organosilicon precursors with the desired organic groups. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst. This reaction can be carried out under mild conditions using platinum or rhodium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of reactants to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(Butan-2-yl)(dimethyl)(3-methylpent-1-en-1-yl)silane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler organosilicon compounds.
Substitution: The organic groups attached to the silicon atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler organosilicon compounds.
Substitution: Various substituted organosilicon compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
(Butan-2-yl)(dimethyl)(3-methylpent-1-en-1-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, which are used in a wide range of applications from sealants to medical devices.
Mecanismo De Acción
The mechanism of action of (Butan-2-yl)(dimethyl)(3-methylpent-1-en-1-yl)silane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a variety of chemical reactions. These interactions can influence the compound’s reactivity and stability, making it useful in different applications.
Comparación Con Compuestos Similares
Similar Compounds
(Butan-2-yl)(dimethyl)(3-methylpent-1-en-1-yl)silane: Unique due to its specific combination of organic groups attached to the silicon atom.
Trimethylsilyl compounds: Similar in that they contain silicon bonded to three methyl groups, but differ in their reactivity and applications.
Phenylsilanes: Contain a phenyl group attached to the silicon atom, offering different chemical properties and uses.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties. The combination of butan-2-yl, dimethyl, and 3-methylpent-1-en-1-yl groups attached to the silicon atom allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
87681-17-2 |
|---|---|
Fórmula molecular |
C12H26Si |
Peso molecular |
198.42 g/mol |
Nombre IUPAC |
butan-2-yl-dimethyl-(3-methylpent-1-enyl)silane |
InChI |
InChI=1S/C12H26Si/c1-7-11(3)9-10-13(5,6)12(4)8-2/h9-12H,7-8H2,1-6H3 |
Clave InChI |
FDKQWLBYIWDFAQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C=C[Si](C)(C)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14411074.png)
![5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14411080.png)
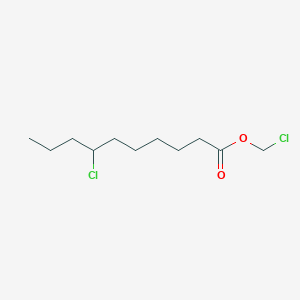
![Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride](/img/structure/B14411091.png)
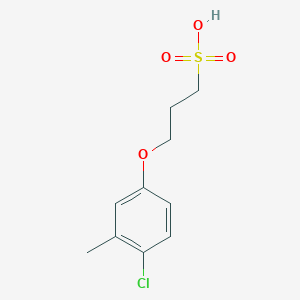

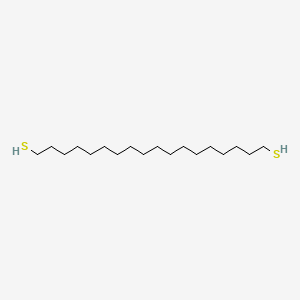
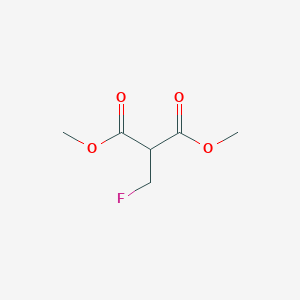
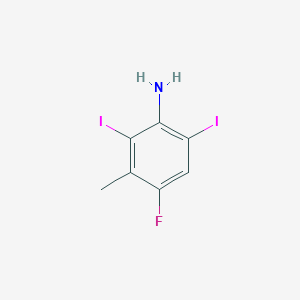
![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)
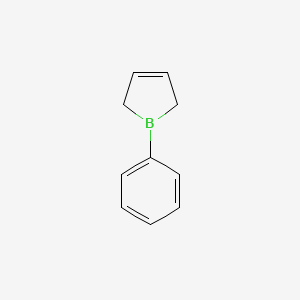
![2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide](/img/structure/B14411161.png)
